3-Bromo-2,5-dichlorobenzonitrile
Overview
Description
3-Bromo-2,5-dichlorobenzonitrile is an organic compound with the molecular formula C7H2BrCl2N and a molecular weight of 250.91 g/mol . It is a derivative of benzonitrile, characterized by the presence of bromine and chlorine atoms on the benzene ring. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Bromo-2,5-dichlorobenzonitrile can be achieved through several methods. One notable approach involves the chloromethylation of p-dichlorobenzene, followed by catalyzed ammoxidation of the resulting 2,5-dichlorobenzyl chloride . This method is efficient and yields a high purity product. Another method includes the direct ammoxidation of dichlorotoluenes, which is an economical and environmentally friendly industrial process .
Chemical Reactions Analysis
3-Bromo-2,5-dichlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Nucleophilic Aromatic Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms on the benzene ring.
Scientific Research Applications
3-Bromo-2,5-dichlorobenzonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Medicine: This compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: It is employed in the production of fine chemicals, dyes, and engineering plastics.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-dichlorobenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing cellular processes and molecular interactions. detailed studies on its exact mechanism of action are limited .
Comparison with Similar Compounds
3-Bromo-2,5-dichlorobenzonitrile can be compared with other dichlorobenzonitrile derivatives, such as:
- 2,4-Dichlorobenzonitrile
- 2,6-Dichlorobenzonitrile
- 3,4-Dichlorobenzonitrile
These compounds share similar chemical structures but differ in the position of the halogen atoms on the benzene ring, which can influence their reactivity and applications . This compound is unique due to the presence of both bromine and chlorine atoms, which can impart distinct chemical properties and reactivity.
Properties
IUPAC Name |
3-bromo-2,5-dichlorobenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2N/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTKUSJMSXLWML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Cl)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302123 | |
Record name | 3-Bromo-2,5-dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160574-33-3 | |
Record name | 3-Bromo-2,5-dichlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2,5-dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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